

Technical Guide: 4-Methoxy-2-methyl-5-nitroaniline

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Compound of Interest

Compound Name: 4-Methoxy-2-methyl-5-nitroaniline

CAS No.: 123343-96-4

Cat. No.: B179924

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Executive Summary

4-Methoxy-2-methyl-5-nitroaniline (MMNA) is a highly specialized aromatic amine intermediate used primarily in the synthesis of high-performance azo pigments (Naphthol AS series) and as a scaffold in medicinal chemistry, particularly for kinase inhibitors. Structurally, it is a trisubstituted aniline derivative characterized by the presence of an electron-donating methoxy group, a methyl group, and an electron-withdrawing nitro group.

This configuration imparts unique electronic properties, making MMNA a critical "diazo component" in dye chemistry. The push-pull electronic system (methoxy donor vs. nitro acceptor) facilitates the formation of stable diazonium salts, which yield bright, lightfast red and violet pigments upon coupling.

This guide provides a comprehensive technical analysis of MMNA, focusing on its validated synthesis, reaction mechanisms, and industrial applications.

Chemical Identity & Properties

Property	Specification
IUPAC Name	4-Methoxy-2-methyl-5-nitroaniline
Common Synonyms	5-Nitro-4-methoxy-o-toluidine; 2-Amino-4-nitro-5-methoxytoluene
CAS Number	123343-96-4
Molecular Formula	
Molecular Weight	182.18 g/mol
SMILES	<chem>COc1c([O-])cc(N)c(C)c1</chem>
Appearance	Yellow to orange crystalline powder
Melting Point	138–142 °C (Typical)
Solubility	Soluble in acetone, ethyl acetate, hot ethanol; insoluble in water.

Validated Synthesis Protocol

The industrial and laboratory synthesis of **4-Methoxy-2-methyl-5-nitroaniline** relies on the regioselective nitration of a protected aniline precursor. Direct nitration of the free amine is avoided due to oxidation risks and poor regiocontrol.

Retrosynthetic Analysis

The synthesis targets the introduction of a nitro group at the C5 position of the 4-methoxy-2-methylaniline scaffold.

- Starting Material: 4-Methoxy-2-methylaniline (CAS 102-50-1), also known as m-Cresidine isomer or 4-Methoxy-o-toluidine.
- Strategy: Protection ()
Nitration ()

)

Deprotection (Hydrolysis).

Reaction Mechanism & Regioselectivity

The critical step is the nitration of N-(4-methoxy-2-methylphenyl)acetamide.

- Directing Groups:
 - -NHAc (Position 1): Ortho/Para director. Activates Position 6 (Ortho). Para (4) is blocked.
 - -OMe (Position 4): Ortho/Para director. Activates Positions 3 and 5 (Ortho). Para (1) is blocked.
 - -Me (Position 2): Weak Ortho/Para director. Activates Position 5 (Para).
- Selectivity: Position 3 is sterically hindered (sandwiched between -Me and -OMe). Competition exists between Position 6 (activated by -NHAc) and Position 5 (activated by -OMe and -Me). Since the methoxy group is a stronger activator than the acetamide, and Position 5 is less sterically hindered than Position 3, Position 5 is the favored site for electrophilic attack.

Step-by-Step Protocol

Step 1: Acetylation (Protection)

- Charge: In a glass-lined reactor, dissolve 1.0 eq of 4-Methoxy-2-methylaniline in 5.0 volumes of glacial acetic acid.
- Addition: Add 1.1 eq of Acetic Anhydride dropwise, maintaining temperature .
- Reaction: Stir at

for 2 hours. Monitor by TLC/HPLC until amine is consumed.
- Workup: Pour mixture into ice water. Filter the precipitate (N-(4-methoxy-2-methylphenyl)acetamide). Wash with water and dry.[1]

Step 2: Nitration (The Critical Step)

- Solvent: Suspend the dried acetamide intermediate in 4.0 volumes of glacial acetic acid (or sulfuric acid for industrial scale). Cool to .
- Nitrating Agent: Prepare a mixed acid solution ().
- Addition: Add the nitrating agent slowly, strictly maintaining internal temperature . Exotherm Warning: Rapid addition will lead to dinitration or oxidation.
- Digestion: Allow temperature to rise to and stir for 3 hours.
- Quench: Pour reaction mass onto crushed ice. The product, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, precipitates as a yellow solid. Filter and wash to neutral pH.

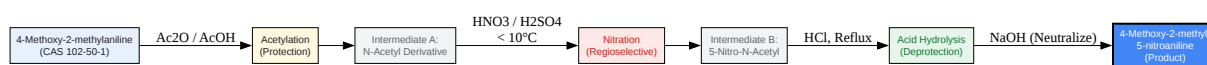
Step 3: Hydrolysis (Deprotection)

- Hydrolysis: Suspend the wet cake from Step 2 in 15% Hydrochloric Acid (approx 6 volumes).
- Reflux: Heat to reflux () for 4–6 hours. The solid will dissolve, then the hydrochloride salt may precipitate upon cooling.
- Neutralization: Cool to room temperature. Adjust pH to 8–9 using 20% Sodium Hydroxide solution.
- Isolation: Filter the liberated free base (**4-Methoxy-2-methyl-5-nitroaniline**).
- Purification: Recrystallize from Ethanol or Toluene to achieve purity.

Process Visualization

Synthesis Workflow

The following diagram illustrates the chemical pathway and logic flow.



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Caption: Validated synthetic route for **4-Methoxy-2-methyl-5-nitroaniline** via protected nitration.

Applications in Research & Industry

Azo Pigment Synthesis (Naphthol AS Series)

MMNA is a premium "Fast Base." In pigment manufacturing, it serves as the Diazo Component. [2]

- Diazotization: MMNA is treated with Sodium Nitrite () and HCl at to form the diazonium salt.
- Coupling: The diazonium salt is coupled with "Naphthol AS" coupling components (e.g., Naphthol AS-D, Naphthol AS-PH).
 - Result: The resulting pigments (often Red or Violet) exhibit superior solvent resistance and lightfastness due to the intramolecular H-bonding provided by the methoxy and nitro groups.

Pharmaceutical Intermediates

In drug discovery, the **4-methoxy-2-methyl-5-nitroaniline** scaffold is used to synthesize:

- Kinase Inhibitors: The aniline amine is a nucleophile for reactions with chloropyrimidines or quinazolines (e.g., EGFR inhibitors).
- Heterocyclic Construction: Reduction of the nitro group yields a diamine (4-methoxy-2-methyl-1,5-diaminobenzene), a precursor for benzimidazoles and quinoxalines.

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT - Single Exp.	H335	May cause respiratory irritation.

Critical Safety Protocol:

- Nitration Risk: The nitration step is highly exothermic. Failure to control temperature () can lead to thermal runaway.
- Dust Explosion: As a fine organic powder, handle in inerted equipment to prevent dust explosions.
- PPE: Nitrile gloves, safety goggles, and P95 respirator are mandatory.

References

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